Fenbendazole-amine Hydrochloride

概要

説明

Fenbendazole-amine Hydrochloride is a derivative of Fenbendazole, a benzimidazole compound widely used as an anthelmintic agent. Fenbendazole is known for its broad-spectrum activity against gastrointestinal parasites in animals. This compound retains these properties and has shown potential in various scientific research applications, including anticancer studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fenbendazole-amine Hydrochloride typically involves the following steps:

Nitrification: Starting with m-dichlorobenzene, nitrification is performed to introduce nitro groups.

Condensation: The nitrated compound undergoes condensation with appropriate amines.

Amination: The intermediate product is then aminated.

Reduction: Reduction of the nitro groups to amines is carried out using reducing agents like sodium sulfide dihydrate.

Cyclization: Finally, cyclization is achieved to form the benzimidazole ring structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but employs more efficient and scalable methods. The use of m-dichlorobenzene as a starting material and clean reduction technologies ensures high efficiency and minimal pollution .

化学反応の分析

Types of Reactions

Fenbendazole-amine Hydrochloride undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can modify the benzimidazole ring or the amine groups.

Reduction: Reduction reactions are crucial in the synthesis process to convert nitro groups to amines.

Substitution: Substitution reactions can introduce different functional groups into the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium sulfide dihydrate is often used for reduction.

Substitution: Various halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different pharmacological properties .

科学的研究の応用

Chemistry

- Precursor for Synthesis : Fenbendazole-amine Hydrochloride serves as a precursor for synthesizing other benzimidazole derivatives, which can be utilized in various chemical reactions under mild conditions .

Biology

- Microtubule Destabilization : The compound exhibits moderate microtubule depolymerizing activity, which is crucial for cell division and has implications in cancer treatment by inducing apoptosis in malignant cells .

Medicine

- Anticancer Properties : Research indicates that this compound may have significant anticancer effects. It modulates cellular pathways that lead to the activation of p53 and downregulation of glucose transporters (GLUT), affecting metabolic processes in cancer cells .

Industry

- Development of New Pharmaceuticals : The compound is being explored for its potential use as an adjunct treatment in combination with other anticancer therapies due to its low toxicity profile and ability to enhance the efficacy of existing treatments .

Comparative Analysis with Other Benzimidazoles

The following table compares this compound with other benzimidazole compounds:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Fenbendazole | Benzimidazole | Anthelmintic | Dual potential as an anticancer agent |

| Albendazole | Benzimidazole | Anthelmintic | Broader spectrum against nematodes and cestodes |

| Mebendazole | Benzimidazole | Anthelmintic | Effective against a wide range of intestinal worms |

| Thiabendazole | Benzimidazole | Antifungal/Anthelmintic | Exhibits antifungal properties |

In Vitro Studies

Research has shown that fenbendazole can inhibit the growth of various cancer cell lines under hypoxic conditions, suggesting its potential as a radiosensitizer when combined with radiation therapy .

In Vivo Studies

In mouse models, fenbendazole demonstrated efficacy in reducing tumor growth when administered orally, highlighting its potential as a therapeutic agent for treating solid tumors .

作用機序

Fenbendazole-amine Hydrochloride exerts its effects primarily by binding to tubulin, a protein that is part of the microtubules in cells. This binding disrupts the formation and function of microtubules, leading to the inability of cells to absorb nutrients, ultimately causing cell death. This mechanism is effective against both adult and larval stages of many parasitic worms .

類似化合物との比較

Similar Compounds

Mebendazole: Another benzimidazole compound with similar anthelmintic properties.

Albendazole: Known for its broad-spectrum anthelmintic activity.

Flubendazole: Used in veterinary medicine with similar mechanisms of action

Uniqueness

Fenbendazole-amine Hydrochloride is unique due to its specific binding affinity to tubulin and its potential anticancer properties. Unlike some other benzimidazole derivatives, it has shown promising results in preclinical studies for cancer treatment .

生物活性

Fenbendazole-amine hydrochloride (FABH) is a synthetic derivative of fenbendazole, a benzimidazole compound traditionally used as an anthelmintic agent in veterinary medicine. Recent research has uncovered its potential biological activities, particularly in the context of cancer therapy and cellular metabolism modulation. This article provides a comprehensive overview of the biological activity of FABH, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Fenbendazole is characterized by its ability to interact with tubulin, leading to microtubule destabilization. The hydrochloride salt form enhances its solubility, which is critical for biological activity. The structure includes:

- Benzimidazole core : Responsible for its anthelmintic properties.

- Amine group : Enhances interaction with cellular targets.

- Microtubule Disruption : FABH exhibits moderate affinity for mammalian tubulin, disrupting microtubule dynamics which is crucial for cell division. This action is linked to its cytotoxic effects in cancer cells.

- Induction of Apoptosis : Studies have shown that FABH can induce apoptosis in various cancer cell lines through:

- Cell Cycle Arrest : FABH causes cell cycle arrest at the G1/S and G2/M phases, mediated by p21 activation .

In Vitro Studies

A study investigated the cytotoxic effects of FABH on human lung cancer cells (A549 and H460). Key findings include:

- Growth Inhibition : At micromolar concentrations, FABH significantly inhibited cell proliferation.

- Apoptotic Markers : Increased levels of cleaved PARP and activated caspases were observed, indicating apoptosis .

| Cell Line | IC50 (µM) | Apoptotic Indicators | Glucose Uptake Inhibition |

|---|---|---|---|

| A549 | 1.5 | Cleaved PARP | 40% |

| H460 | 2.0 | Active Caspase-3 | 35% |

In Vivo Studies

In vivo experiments using xenograft models demonstrated the efficacy of FABH in tumor suppression:

- Tumor Size Reduction : Mice treated with oral doses of FABH showed a significant reduction in tumor size compared to controls.

- Histological Analysis : TUNEL staining indicated increased apoptosis in tumor tissues from treated mice .

Case Studies

- Lung Cancer Treatment : A clinical case reported the use of fenbendazole in combination with standard chemotherapy for a patient with advanced lung cancer, resulting in notable tumor regression and improved quality of life.

- Preclinical Models : Studies on glioblastoma models revealed that fenbendazole could inhibit tumor growth effectively, suggesting potential applications in brain cancer treatment .

Safety Profile

Fenbendazole has a high safety margin with low toxicity reported in both animal studies and clinical settings. Adverse effects are rare but may include gastrointestinal disturbances at very high doses .

特性

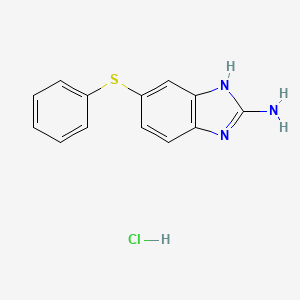

IUPAC Name |

6-phenylsulfanyl-1H-benzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S.ClH/c14-13-15-11-7-6-10(8-12(11)16-13)17-9-4-2-1-3-5-9;/h1-8H,(H3,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHSPKSYMRODIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。